N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE
Description
N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and an acetamide group
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-ethoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-3-24-16-7-5-14(9-15(16)20-12(2)21)27(22,23)19-10-13-4-6-17-18(8-13)26-11-25-17/h4-9,19H,3,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIKBZFYCWPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized by cyclizing catechol with formaldehyde under acidic conditions.
Introduction of Sulfamoyl Group: The benzodioxole derivative is then reacted with a sulfonamide to introduce the sulfamoyl group.
Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of Acetamide Group: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfamoyl group.
Scientific Research Applications
N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase (COX) inhibitor, which could make it useful in developing anti-inflammatory drugs.
Biological Studies: The compound is studied for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Chemical Biology: It is used as a probe to study sulfamoyl group interactions in biological systems.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-(3-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate: Another benzodioxole derivative with potential anticancer properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar benzodioxole moieties used in anticancer research.
Uniqueness
N-(5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFAMOYL}-2-ETHOXYPHENYL)ACETAMIDE is unique due to its combination of a benzodioxole ring, a sulfamoyl group, and an acetamide group, which together confer distinct chemical and biological properties. Its ability to inhibit COX enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
